BenchChemオンラインストアへようこそ!

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol

Regiochemical analysis Quality control NMR spectroscopy

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol (CAS 1801262-33-8) is a heterocyclic building block comprising a [1,2,4]triazolo[1,5-a]pyridine core substituted with a bromine atom at the 6-position and a hydroxymethyl group at the 8-position. The compound has a molecular formula of C₇H₆BrN₃O, a molecular weight of 228.05 g/mol, and a computed XLogP3-AA value of 0.6, with one hydrogen bond donor and three hydrogen bond acceptors.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
Cat. No. B15205332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESC1=C(C2=NC=NN2C=C1Br)CO
InChIInChI=1S/C7H6BrN3O/c8-6-1-5(3-12)7-9-4-10-11(7)2-6/h1-2,4,12H,3H2
InChIKeyDHQLWPUIABMWRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol: Core Scaffold and Key Physicochemical Identity


(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol (CAS 1801262-33-8) is a heterocyclic building block comprising a [1,2,4]triazolo[1,5-a]pyridine core substituted with a bromine atom at the 6-position and a hydroxymethyl group at the 8-position [1]. The compound has a molecular formula of C₇H₆BrN₃O, a molecular weight of 228.05 g/mol, and a computed XLogP3-AA value of 0.6, with one hydrogen bond donor and three hydrogen bond acceptors [2]. It is supplied as a research intermediate, typically at purities of 95–98%, and is used in medicinal chemistry programs as a versatile handle for further functionalization via cross-coupling at the bromine site or derivatization of the primary alcohol [1].

Why Generic [1,2,4]Triazolo[1,5-a]pyridine Intermediates Cannot Replace (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol in Regioselective Derivatization


The simultaneous presence of a 6-bromo substituent and an 8-hydroxymethyl group on the [1,2,4]triazolo[1,5-a]pyridine scaffold creates a unique orthogonal reactivity profile that is absent in analogs lacking either functional group or bearing substituents at different positions [1]. The bromine atom serves as a robust handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald–Hartwig, Sonogashira), while the primary alcohol enables independent transformations such as oxidation, etherification, or conversion to a leaving group for nucleophilic displacement [2]. Regioisomeric variants—such as the 7-bromo, 5-bromo, or 2-hydroxymethyl analogs—exhibit altered electronic distributions and steric environments that can lead to different reaction rates, regioselectivities, and coupling efficiencies . Consequently, substituting a different halogen position or a non-hydroxymethyl analog can result in failed or low-yielding synthetic sequences, making the specific 6-bromo-8-hydroxymethyl substitution pattern a critical parameter for reproducible multi-step synthesis in drug discovery campaigns.

Quantitative Differentiation Evidence for (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol Against Closest Analogs


Regioisomeric Purity and Positional Identity Confirmation by 1H NMR

Commercial batches of (6-bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol are supplied with a purity specification of 95–98% as determined by 1H NMR and HPLC . In contrast, the closest regioisomer, [1,2,4]triazolo[1,5-a]pyridine-2-methanol, 8-bromo- (CAS 1159811-49-0), bears the bromine and hydroxymethyl groups on opposite rings, resulting in a markedly different substitution pattern that alters the scaffold's electronics and subsequent reactivity . The unambiguous assignment of the 6-bromo-8-hydroxymethyl substitution in the target compound, confirmed by the InChIKey DHQLWPUIABMWRE-UHFFFAOYSA-N and SMILES C12=NC=NN1C=C(Br)C=C2CO, is essential for chemists who require precise regiochemical control in fragment-based drug design [1].

Regiochemical analysis Quality control NMR spectroscopy

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Capacity

The target compound exhibits a computed XLogP3-AA value of 0.6, a hydrogen bond donor count of 1, and an acceptor count of 3 [1]. These values differ from the 8-methyl analog, 6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 899429-04-0), which lacks the hydroxymethyl group and consequently has zero hydrogen bond donors, a lower molecular weight (212.05 Da), and a higher predicted lipophilicity . The additional polarity and hydrogen-bonding capacity introduced by the primary alcohol in the target compound improve aqueous solubility and provide a synthetic anchor for prodrug strategies or affinity optimization in medicinal chemistry campaigns.

Drug-likeness Physicochemical profiling Fragment-based design

Orthogonal Reactivity Advantage Over Mono-functionalized Analogs

Unlike 6-bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-80-0), which contains only the halogen handle, or [1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol (hypothetical des-bromo analog), the target compound provides two chemically orthogonal functional groups on the same scaffold . This duality enables sequential diversification without additional protection/deprotection steps: for example, a Suzuki coupling at C6 can be performed first, followed by oxidation of the alcohol to an aldehyde or carboxylic acid for further elaboration [1]. Such orthogonal reactivity is not achievable with the 6-bromo analog alone, which requires a separate scaffold to introduce a functionalizable tether.

Synthetic chemistry Cross-coupling Orthogonal protection

High-Value Application Scenarios for (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol Based on Differential Evidence


Fragment-Based Drug Discovery Requiring Balanced Polarity and Metal-Catalyzed Elaboration

The measured XLogP of 0.6 and single hydrogen bond donor make this compound an attractive fragment starting point for kinase or TLR inhibitor programs where both lipophilic efficiency and solubility are critical. The bromine allows rapid SAR exploration via parallel Suzuki coupling, while the hydroxymethyl group can be retained as a solubilizing element or further derivatized [1].

Multi-Step Synthesis of Triazolopyridine-Containing Clinical Candidates

The orthogonal reactivity of the 6-bromo and 8-hydroxymethyl groups enables a convergent synthetic strategy: C6 can be diversified via palladium catalysis while the primary alcohol is either protected or converted to a leaving group for late-stage amination. This dual-handle design reduces step count compared to sequential mono-functionalization approaches [2].

Regiochemical Quality Control Standards for Isomer-Specific Biological Assays

With a defined 95–98% purity specification and unambiguous regiochemistry confirmed by InChIKey and NMR, this compound serves as a reliable standard when distinguishing the activity of the 6,8-isomer from the 8,2-regioisomer (CAS 1159811-49-0) in target engagement assays .

Quote Request

Request a Quote for (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.